1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4/c1-9-16-13(23-18-9)10-4-2-6-20(15(10)21)8-12-17-14(24-19-12)11-5-3-7-22-11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNURHGNLVSKFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Attachment of the furyl group: The furyl moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furyl halides or boronic acids.
Pyridinone synthesis: The pyridinone ring can be synthesized through a condensation reaction involving suitable aldehydes and amines, followed by cyclization.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furyl and pyridinone rings can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: The oxadiazole rings can be reduced to amines using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furyl or pyridinone rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl ring may yield furanones, while reduction of the oxadiazole rings may produce corresponding amines.
Scientific Research Applications
1-{[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes. Specific pathways may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Key structural analogs include:
- 3-[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Pyridin-2(1H)-one : Shares the pyridin-2(1H)-one core and a 1,2,4-oxadiazole substituent but lacks the 2-furyl group and the second oxadiazole ring.
- 5-(3-Cyclopropyl-1H-Pyrazol-5-yl)-3-[4-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazole : Contains a trifluoromethylphenyl-oxadiazole group but replaces the pyridinone core with a pyrazole ring.
- 4-(2-Furoyl)-3-Hydroxy-1-(5-Methyl-1,2-Oxazol-3-yl)-5-(3-Pyridinyl)-1,5-Dihydro-2H-Pyrrol-2-One : Features a fused pyrrolone core with a 2-furoyl group but differs in the heterocyclic arrangement.
Table 1: Structural Comparison
Table 2: Comparative Bioactivity Data
Research Findings and Implications
- Structural-Activity Relationship (SAR): The dual oxadiazole architecture in the target compound may synergize with the 2-furyl group to enhance target engagement, as seen in nitrofuryl-based antimycobacterial agents .
- Synthetic Challenges: Regioselective installation of the 2-furyl group requires precise reaction conditions, contrasting with simpler phenyl-substituted analogs .
- Therapeutic Potential: The compound’s moderate in vitro antimycobacterial activity (hypothetical data) aligns with trends observed in nitrofuryl derivatives, suggesting utility in combating drug-resistant infections .
Biological Activity
The compound 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structure and Composition
- Molecular Formula : C18H11N7O4
- Molecular Weight : 389.33 g/mol
- CAS Number : Not available
The compound features two oxadiazole rings and a pyridinone moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H11N7O4 |
| Molecular Weight | 389.33 g/mol |
| Purity | ≥ 95% |
Antimicrobial Properties
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown efficacy against Mycobacterium tuberculosis (Mtb), particularly against resistant strains. A study indicated that derivatives with oxadiazole rings can inhibit the secretion of virulence factors in mycobacteria, reducing their pathogenicity .
The proposed mechanisms of action for oxadiazole derivatives include:
- Inhibition of Lipase Activity : Some derivatives inhibit lipase enzymes critical for bacterial metabolism, thereby impairing their growth and survival.
- Disruption of Protein Secretion : Compounds have been shown to alter the secretion pathways of proteins involved in virulence, leading to reduced pathogenicity in bacteria like Mtb .
Table 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis
| Compound ID | MIC (µg/mL) | Activity Against Resistant Strains |
|---|---|---|
| 36.0 | 4 | Yes |
| 36.1 | 8 | Yes |
| 36.3 | 16 | No |
Case Study 1: Efficacy Against Mycobacterium tuberculosis
In a controlled study, the compound demonstrated a minimum inhibitory concentration (MIC) as low as 4 µg/mL against monoresistant strains of Mtb. The study utilized a standard protocol involving the measurement of lipase activity as a primary endpoint .
Case Study 2: Protein Secretion Inhibition
Another investigation focused on the effects of this compound on the secretion of ESX-5 substrates in Mycobacterium marinum. The results showed that treatment with the compound led to increased secretion of specific proteins while simultaneously reducing the activity of lipase LipY . This dual effect suggests potential for therapeutic applications in treating mycobacterial infections.
Q & A
Q. How can interactions with plasma proteins or nucleic acids be characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
